![molecular formula C18H20N2O3 B5373723 4-methyl-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5373723.png)
4-methyl-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide, also known as Compound A, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of carboximidamides and has been found to exhibit promising biological activities, making it a subject of interest for researchers in various fields.
Mécanisme D'action
The exact mechanism of action of 4-methyl-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide A is not fully understood. However, it has been proposed that this compound A exerts its biological activities by modulating various signaling pathways. For example, in a study by Shi et al. (2019), this compound A was found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
This compound A has been found to exhibit various biochemical and physiological effects. In a study by Zhang et al. (2016), this compound A was found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. In another study by Wang et al. (2017), this compound A was found to induce cell cycle arrest and apoptosis in human breast cancer cells by upregulating the expression of p53 and Bax and downregulating the expression of Bcl-2.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-methyl-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide A in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of using this compound A is its relatively high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on 4-methyl-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide A. One area of interest is the development of more efficient synthesis methods that can reduce the cost of production. Another area of interest is the investigation of the potential therapeutic applications of this compound A in other diseases such as diabetes and neurodegenerative disorders. Furthermore, the elucidation of the exact mechanism of action of this compound A may provide insights into the development of new drugs with similar biological activities.
Méthodes De Synthèse
The synthesis of 4-methyl-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide A involves the reaction of 4-methylbenzenecarboximidamide with 2-phenoxybutanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere. The resulting product is then purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
4-methyl-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide A has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic activities. In a study conducted by Wang et al. (2017), this compound A was found to inhibit the growth of human breast cancer cells by inducing cell cycle arrest and apoptosis. In another study by Zhang et al. (2016), this compound A was found to have potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-phenoxybutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-3-16(22-15-7-5-4-6-8-15)18(21)23-20-17(19)14-11-9-13(2)10-12-14/h4-12,16H,3H2,1-2H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGQIJNZWDDYTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)ON=C(C1=CC=C(C=C1)C)N)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O/N=C(/C1=CC=C(C=C1)C)\N)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-methylquinolin-6-yl)-1-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperidin-4-ol](/img/structure/B5373640.png)
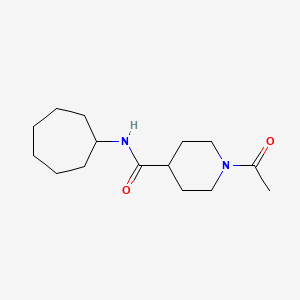
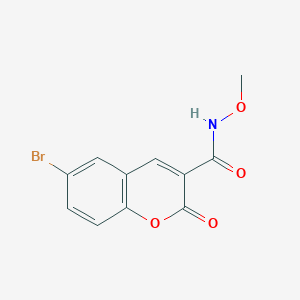
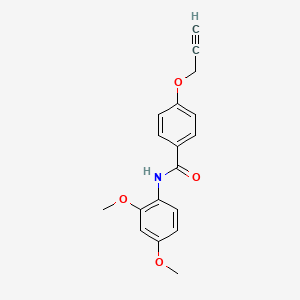
![N-ethyl-3,5-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5373662.png)
![3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5373666.png)
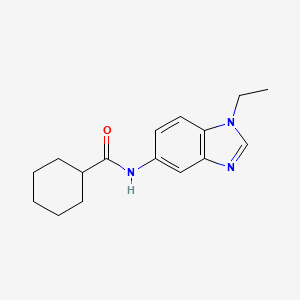
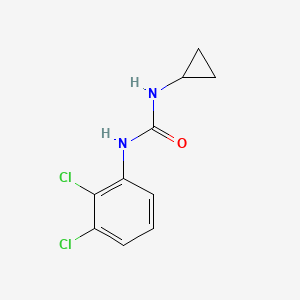
![N'-[1-(4-ethylphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5373702.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-methylacetamide](/img/structure/B5373719.png)
![1-(1-{[6-(2,5-difluorophenyl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B5373721.png)
![N-(2-fluorophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5373738.png)
![N-isopropyl-8-methoxy-N-[(1-methyl-1H-imidazol-2-yl)methyl]chromane-3-carboxamide](/img/structure/B5373743.png)
![2-benzyl-7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5373745.png)